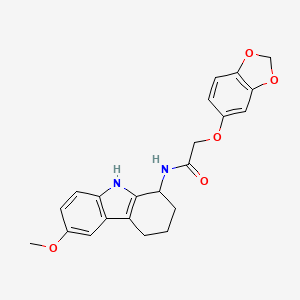![molecular formula C23H24ClN3O2S B10987086 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10987086.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound featuring an indole and a benzazepine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole derivative is then chlorinated at the 5-position using reagents like N-chlorosuccinimide (NCS).
Attachment of the Ethyl Chain: The chlorinated indole is reacted with ethyl bromide in the presence of a base to form the ethyl-substituted indole.
Synthesis of the Benzazepine Moiety: The benzazepine ring is synthesized through a cyclization reaction involving an appropriate precursor such as a phenethylamine derivative.
Thioether Formation: The benzazepine derivative is then reacted with a thiol to form the sulfanyl linkage.
Amide Formation: Finally, the indole and benzazepine derivatives are coupled through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors with appropriate safety measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzazepine moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed on the carbonyl groups using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro position on the indole ring. Reagents like sodium azide (NaN₃) can be used for such transformations.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: NaN₃ in DMF (dimethylformamide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound is studied for its potential as a therapeutic agent. Its indole and benzazepine moieties are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective properties. Its ability to modulate biological pathways makes it a promising lead compound for new drug discovery.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require unique chemical functionalities.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The indole moiety can bind to serotonin receptors, while the benzazepine moiety may interact with dopamine receptors. This dual interaction can modulate neurotransmitter pathways, leading to potential therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
- N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
Uniqueness
Compared to similar compounds, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is unique due to the presence of the chloro substituent on the indole ring. This substitution can significantly alter its biological activity and chemical reactivity, making it distinct in its class.
Properties
Molecular Formula |
C23H24ClN3O2S |
|---|---|
Molecular Weight |
442.0 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C23H24ClN3O2S/c24-17-6-7-20-18(13-17)16(14-26-20)9-11-25-22(28)10-12-30-21-8-5-15-3-1-2-4-19(15)27-23(21)29/h1-4,6-7,13-14,21,26H,5,8-12H2,(H,25,28)(H,27,29) |
InChI Key |
CXXYLLLDAYYEEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10987004.png)
![Methyl 4-(2-methoxy-2-oxoethyl)-2-[(pyridin-2-ylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B10987005.png)
![Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10987007.png)

![3-(3-chlorophenyl)-1-methyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10987016.png)
![2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(dimethylamino)ethoxy]phenyl}acetamide](/img/structure/B10987018.png)
![N-(5-chloro-2-hydroxyphenyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B10987029.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]propanamide](/img/structure/B10987037.png)


![N-[2-(1H-imidazol-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10987062.png)
![N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987069.png)
![3-(1H-indol-3-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-methylpropan-1-one](/img/structure/B10987073.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B10987080.png)
